4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride
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Overview
Description
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is a heterocyclic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride typically involves the reaction of 4,4-dimethyl-2,3-dihydroquinoline with sulfonamide under acidic conditions. The hydrochloride salt is formed by treating the resulting sulfonamide with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction times can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Widely studied for their diverse biological activities.
Imidazole derivatives: Noted for their therapeutic potential.
Uniqueness
4,4-Dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride is unique due to its specific combination of a quinoline core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinoline-6-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-11(2)5-6-13-10-4-3-8(7-9(10)11)16(12,14)15;/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLKGILJDDBDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)S(=O)(=O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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